Product packaging for 1-Nitrosoindole-3-acetonitrile(Cat. No.:CAS No. 97672-08-7)

1-Nitrosoindole-3-acetonitrile

Cat. No.: B1194388
CAS No.: 97672-08-7
M. Wt: 185.18 g/mol
InChI Key: UOOUHGJOQYHONI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Nitrosoindole-3-acetonitrile (CAS 97672-08-7) is an N-nitroso derivative of the secondary amine present in Indole. This highly characterized reference material meets stringent regulatory standards set for nitrosamine compounds by multiple global authorities, including the USP, EMA, JP, and BP. It serves as an essential standard for analytical method development, method validation, and Quality Control in the context of Indole production and is suitable for use in both Abbreviated New Drug Applications (ANDA) and New Drug Applications (NDA). This compound helps establish detection limits, quantify impurity levels, and ensure trace nitroso impurities in pharmaceutical products remain within the safety limits mandated by the FDA and EMA. Research indicates that nitrosated indole compounds, including the nitrosated product of indole-3-acetonitrile, are directly mutagenic, underscoring the critical importance of their monitoring and control in pharmaceutical products. The compound should be stored refrigerated (2-8°C) for long-term stability. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H7N3O B1194388 1-Nitrosoindole-3-acetonitrile CAS No. 97672-08-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

97672-08-7

Molecular Formula

C10H7N3O

Molecular Weight

185.18 g/mol

IUPAC Name

2-(1-nitrosoindol-3-yl)acetonitrile

InChI

InChI=1S/C10H7N3O/c11-6-5-8-7-13(12-14)10-4-2-1-3-9(8)10/h1-4,7H,5H2

InChI Key

UOOUHGJOQYHONI-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=CN2N=O)CC#N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2N=O)CC#N

Other CAS No.

97672-08-7

Synonyms

1-nitrosoindole-3-acetonitrile
NIAN

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Strategies for the Laboratory Preparation of 1-Nitrosoindole-3-acetonitrile

The preparation of this compound can be achieved through several routes, primarily involving the modification of the indole-3-acetonitrile (B3204565) precursor. These methods can be broadly categorized as direct or indirect approaches to the N-nitrosation of the indole (B1671886) nitrogen.

The most straightforward method for the synthesis of this compound is the direct N-nitrosation of its precursor, Indole-3-acetonitrile. This reaction is typically performed by treating the parent indole with a nitrosating agent under acidic conditions. Research has shown that indole compounds, including Indole-3-acetonitrile, readily form N-nitroso products upon treatment with nitrite (B80452) in an acidic environment researchgate.net.

The general reaction involves the use of sodium nitrite (NaNO₂) and an acid, which generates nitrous acid (HNO₂) in situ. The nitrous acid then acts as the electrophile, attacking the nucleophilic nitrogen of the indole ring. For indoles that have a substituent at the C-3 position, such as Indole-3-acetonitrile, the nitrosation occurs at the N-1 position nih.gov. Studies investigating the nitrosation rates of various indole compounds found that while Indole-3-acetonitrile does undergo nitrosation, its rate is lower than that of unsubstituted indole researchgate.net. The stability of the resulting this compound has been noted to be pH-dependent, showing greater stability at pH 8 compared to pH 2 researchgate.net.

ParameterDescriptionReference
ReactantIndole-3-acetonitrile researchgate.net
ReagentSodium Nitrite (NaNO₂) in acidic medium (e.g., HCl, H₂SO₄) researchgate.net
Reaction TypeElectrophilic N-Nitrosation nih.gov
Key ObservationImmediate formation of the N-nitroso product. researchgate.net
Product StabilityMore stable at pH 8 than at pH 2. researchgate.net

Beyond direct nitrosation with nitrous acid, indirect routes can also yield N-nitrosoindoles. One notable method involves the use of nitroxyl (B88944) (HNO) donors, such as Angeli's salt (Na₂N₂O₃) researchgate.netnih.gov. The reaction of indole derivatives with Angeli's salt at physiological pH in the presence of oxygen leads to the formation of the corresponding N-nitrosoindoles as the major products, with minimal oxidation or nitration side products researchgate.netnih.govscispace.comacs.org.

The proposed mechanism for this transformation does not involve nitrite or peroxynitrite as intermediates. Instead, it is believed to proceed via an electrophilic attack of nitroxyl (HNO) on the indole nitrogen researchgate.netnih.govscispace.com. This attack forms an intermediary hydroxylamine (B1172632) derivative, which is subsequently oxidized by oxygen to yield the final N-nitrosoindole product researchgate.netnih.gov. This pathway represents a distinct and milder alternative to the strongly acidic conditions required for direct nitrosation with nitrite.

Functionalization and Derivatization Reactions of the Indole Core

The indole ring is generally highly reactive towards electrophilic substitution, with the reaction typically occurring at the C-3 position due to the electron-donating effect of the nitrogen atom quimicaorganica.orgresearchgate.net. However, in this compound, two key factors alter this reactivity profile:

The C-3 position is already substituted with the acetonitrile (B52724) group.

The N-nitroso group at the N-1 position acts as a strong electron-withdrawing group.

This N-nitroso group significantly deactivates the indole ring system towards electrophilic attack. Consequently, common electrophilic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation, which proceed readily on many indole substrates, are expected to be substantially hindered on the this compound core researchgate.net. Any electrophilic attack, if forced, would likely be directed to the benzene (B151609) portion of the indole ring rather than the deactivated pyrrole (B145914) ring.

Conversely, the electron-deficient nature of the ring system could make it more susceptible to nucleophilic substitution reactions, particularly at the C-2 position, a reactivity pattern observed in other indoles bearing strong electron-withdrawing groups on the nitrogen nii.ac.jp.

Reactivity and Transformations of the Nitroso Group in this compound

The N-nitroso group is the most reactive functional center in the molecule and dictates its characteristic chemical transformations.

The reduction of the N-nitroso group is a well-established transformation for N-nitrosamines. This reaction typically yields the corresponding hydrazine (B178648) derivative rsc.orgnih.gov. Various reducing agents can accomplish this conversion, including metal-acid systems like zinc and acetic acid or zinc in the presence of ammonia (B1221849) and ammonium (B1175870) carbonate rsc.orggoogle.com. More modern, metal-free conditions using sustainable reductants such as thiourea (B124793) dioxide have also been reported to be effective for the reduction of aryl-N-nitrosamines to hydrazines in good to excellent yields researchgate.net. Applying this general reactivity to this compound, the expected product of reduction would be 1-aminoindole-3-acetonitrile.

In contrast, the oxidation of the N-nitroso group in N-nitrosoindoles is not a commonly reported pathway in the surveyed literature. The focus of oxidative studies on indole derivatives tends to be on the indole ring itself nih.govspringernature.com.

A key aspect of the reactivity of this compound and related N-nitrosoindoles is their ability to participate in transnitrosation reactions. This process involves the transfer of the nitroso group (NO⁺) to a nucleophilic substrate researchgate.netnih.gov.

Studies have demonstrated that N-nitrosoindoles can efficiently transfer their nitroso group to nucleophilic sites on purine (B94841) bases, such as those in 2'-deoxyguanosine (B1662781), at physiological pH nih.gov. This reaction leads to several products resulting from deamination and depurination of the nucleotide, highlighting a pathway of chemical reactivity that contrasts with the DNA alkylation typical of many other N-nitrosocompounds nih.gov. The primary mechanism of action for these compounds in a biological context is therefore considered to be this transfer of the nitroso moiety researchgate.netnih.gov. This reactivity makes them effective nitrosating agents for a variety of nucleophiles, including biologically relevant molecules like thiols (S-transnitrosation) nih.gov.

TransformationFunctional GroupReagents/ConditionsProduct TypeReference
ReductionN-NitrosoZn/Acid; Thiourea dioxide1-Aminoindole (Hydrazine) rsc.orgresearchgate.net
TransnitrosationN-NitrosoNucleophiles (e.g., DNA bases, thiols)Parent Indole + Nitrosated Nucleophile researchgate.netnih.govnih.gov

Cycloaddition and Condensation Reactions

While specific literature on the cycloaddition and condensation reactions of this compound is limited, its reactivity can be inferred from the known behavior of N-nitroso compounds and indole derivatives. The N-nitroso group, being electron-withdrawing, significantly influences the electronic properties of the indole ring, thereby affecting its participation in these reactions.

Cycloaddition Reactions:

The nitroso group (–N=O) can participate directly in pericyclic reactions. C-nitroso compounds are known to act as dienophiles in hetero-Diels-Alder reactions and can also undergo ene reactions. By analogy, the N-nitroso group in this compound could potentially engage in [4+2] cycloadditions with suitable dienes.

Furthermore, thermal or photochemical activation might lead to the formation of intermediates that can undergo cycloaddition. For instance, the reaction between nitrosoarenes and alkynes has been shown to produce N-hydroxyindoles, suggesting a complex cycloaddition and rearrangement pathway. nih.gov A similar reaction involving this compound could provide routes to novel polycyclic indole structures. The 1,3-dipolar cycloaddition of nitrones with alkenes to form isoxazolidine (B1194047) rings is a well-established reaction. wikipedia.org The N-nitroso group, while not a classic 1,3-dipole, shares some electronic similarities and its reactivity in such cycloadditions could be explored with appropriate reaction partners.

Condensation Reactions:

The indole nucleus, particularly at the C-3 position, is susceptible to electrophilic substitution. However, in this compound, this position is already substituted. Condensation reactions would more likely involve the acetonitrile moiety or potentially the benzene ring of the indole nucleus. The electron-withdrawing nature of the N-nitroso group would deactivate the benzene ring towards electrophilic attack, making condensations like the Friedel-Crafts reaction more challenging.

Conversely, the methylene (B1212753) protons of the acetonitrile group are acidic and can be deprotonated by a strong base to form a carbanion. This nucleophile can then participate in various condensation reactions:

Aldol-type condensation: Reaction with aldehydes or ketones.

Thorpe-Ziegler reaction: Intramolecular condensation if a suitable electrophilic site is present elsewhere on the molecule or on a reaction partner.

Michael addition: Addition to α,β-unsaturated carbonyl compounds.

These reactions would proceed by leveraging the reactivity of the active methylene group adjacent to the nitrile.

Rearrangement Pathways

N-nitroso compounds are known to undergo characteristic rearrangement reactions, primarily under acidic conditions. The most pertinent of these for this compound is the Fischer-Hepp rearrangement.

Fischer-Hepp Rearrangement:

First described in 1886, the Fischer-Hepp rearrangement involves the acid-catalyzed intramolecular transfer of a nitroso group from the nitrogen atom of an aromatic N-nitrosamine to the para-position of the aromatic ring. wikiwand.comdbpedia.org While initially studied for N-nitrosoanilines, the mechanism is believed to be applicable to other aromatic nitrosamines.

For this compound, this rearrangement would likely proceed as follows:

Protonation of the N-nitroso group by a strong acid (e.g., HCl).

Intramolecular transfer of the nitrosonium ion ([NO]⁺) to the electron-rich benzene ring of the indole nucleus.

The nitroso group would preferentially add to the para position relative to the indole nitrogen (C-5 or C-6 depending on electronic factors), forming a Wheland intermediate.

Deprotonation to restore aromaticity, yielding a C-nitroso-indole-3-acetonitrile derivative.

The exact mechanism, whether purely intramolecular or involving an intermolecular step, is still debated, but evidence often favors an intramolecular pathway. nih.govrsc.org The yield of the rearrangement is sensitive to the acid used and its concentration. wikiwand.com Competing reactions, such as denitrosation (loss of the nitroso group), can also occur, particularly in the presence of nucleophiles or at high acidities. nih.govrsc.org

Rearrangement TypeDescriptionProbable Product for this compound
Fischer-Hepp Acid-catalyzed migration of the N-nitroso group to the aromatic ring.C-nitroso-indole-3-acetonitrile (e.g., 5-nitroso or 6-nitroso derivative)

Chemical Transformations Involving the Acetonitrile Moiety

The acetonitrile group (–CH₂CN) at the C-3 position of the indole ring is a versatile functional group that can undergo a variety of chemical transformations without necessarily affecting the N-nitrosoindole core, provided the reaction conditions are appropriately chosen.

Hydrolysis:

The nitrile group can be hydrolyzed to a carboxylic acid or an amide.

Acidic or basic hydrolysis: Treatment with strong acid (e.g., H₂SO₄/H₂O) or base (e.g., NaOH/H₂O) at elevated temperatures will convert the nitrile group into a carboxylic acid, yielding 1-nitrosoindole-3-acetic acid. This reaction proceeds via an intermediate amide. The hydrolysis of indole-3-acetic acid esters under mild alkaline conditions is well-documented, indicating the susceptibility of related structures to this transformation. nih.govresearchgate.net

Partial hydrolysis: Under controlled conditions, it is possible to stop the hydrolysis at the amide stage, yielding 1-nitrosoindole-3-acetamide.

Reduction:

The nitrile group is readily reduced to a primary amine.

Catalytic Hydrogenation: Using catalysts such as Raney nickel, platinum oxide, or palladium on carbon with hydrogen gas.

Chemical Reduction: Using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) in the presence of a cobalt catalyst. This reduction would transform this compound into 1-nitrosotryptamine, a derivative of the important neurotransmitter. Care must be taken as these reducing agents can also reduce the N-nitroso group.

Reactions with Organometallic Reagents:

Grignard reagents (RMgX) or organolithium reagents (RLi) can add to the nitrile carbon. Subsequent hydrolysis of the intermediate imine yields a ketone, providing a route to synthesize various 1-nitroso-3-indolyl ketones.

TransformationReagentsProduct
Full Hydrolysis H₃O⁺ or OH⁻, heat1-Nitrosoindole-3-acetic acid
Partial Hydrolysis Controlled acid/base1-Nitrosoindole-3-acetamide
Reduction LiAlH₄ or H₂/Catalyst1-Nitrosotryptamine
Addition 1. RMgX 2. H₃O⁺1-Nitroso-3-indolyl ketone

Chemo- and Regioselectivity in Synthetic Routes and Chemical Reactions

Chemo- and regioselectivity are critical considerations in the synthesis and subsequent reactions of a multifunctional molecule like this compound. The molecule possesses several reactive sites: the N-nitroso group, the electron-rich indole nucleus (both the pyrrole and benzene rings), and the acetonitrile side chain.

Chemoselectivity:

Chemoselectivity refers to the preferential reaction of a reagent with one of two or more different functional groups.

Nucleophilic Attack: Strong nucleophiles are likely to attack the electrophilic nitroso-nitrogen. nih.gov In contrast, the active methylene protons of the acetonitrile group can be deprotonated by strong, non-nucleophilic bases, leading to reactions at that site.

Electrophilic Attack: The N-nitroso group deactivates the indole ring towards electrophilic substitution. Therefore, electrophiles would react preferentially at other sites if available, or require harsh conditions to react with the aromatic system.

Reduction: The choice of reducing agent is crucial. For example, catalytic hydrogenation might reduce both the N-nitroso group and the nitrile, whereas a milder reagent could potentially be used to selectively reduce one in the presence of the other.

Regioselectivity:

Regioselectivity concerns the preferential formation of one constitutional isomer over another.

Fischer-Hepp Rearrangement: As discussed, this reaction is highly regioselective, typically yielding the para-substituted C-nitroso product. dbpedia.org

Cycloaddition Reactions: In hypothetical [3+2] cycloaddition reactions, the regioselectivity would be governed by frontier molecular orbital (FMO) theory. ias.ac.in The electron-withdrawing N-nitroso group alters the HOMO and LUMO energies and coefficients of the indole system, which, in combination with the electronics of the dipolarophile, would dictate the orientation of the addition. ias.ac.in For instance, the reaction of a substituted indole with a nitrone or nitrile oxide would lead to specific regioisomers based on these electronic factors. researchgate.net

Asymmetric Synthesis Approaches for Chiral Analogues

The synthesis of chiral analogues of this compound is an area of significant interest, given the prevalence of chiral indole derivatives in pharmaceuticals and natural products. Asymmetric synthesis could introduce chirality at the α-carbon of the acetonitrile side chain, at the C-2 or C-3 position of the indole ring (creating a chiral indoline), or by forming atropisomers if bulky substituents are present.

Catalytic Asymmetric Dearomatization:

One powerful strategy involves the asymmetric dearomatization of the indole nucleus. Using chiral catalysts, such as chiral phosphoric acids, indoles can react with electrophiles to generate chiral indolenines or fused indolines with high enantioselectivity. rsc.org This approach could be applied to an indole-3-acetonitrile derivative, followed by nitrosation, to produce chiral analogues.

Enantioselective Reduction:

Chiral indolines can be synthesized via the enantioselective reduction of indoles or, more commonly, 3H-indoles. Chiral Brønsted acids have been shown to catalyze the transfer hydrogenation of 3H-indoles with high enantiomeric excess. organic-chemistry.org A synthetic route could be designed where an appropriately substituted indole is first reduced asymmetrically and then elaborated to the final nitrosated product.

Asymmetric Alkylation:

Creating a chiral center at the α-position of the acetonitrile group is another viable strategy. This could be achieved by deprotonating the acetonitrile moiety with a base and then alkylating the resulting prochiral carbanion with an electrophile in the presence of a chiral phase-transfer catalyst or a chiral ligand-metal complex.

Asymmetric ApproachDescriptionPotential Chiral Product
Asymmetric Dearomatization Chiral acid-catalyzed reaction of the indole ring with an electrophile.Chiral 2,3-dihydro-1-nitrosoindole-3-acetonitrile (indoline)
Enantioselective Reduction Catalytic asymmetric hydrogenation of the indole C2=C3 double bond.Chiral indoline (B122111) derivatives
Asymmetric α-Alkylation Enantioselective alkylation of the carbanion derived from the acetonitrile group.Chiral 2-(1-nitroso-1H-indol-3-yl)propanenitrile (and higher homologues)

These methods provide a framework for the stereocontrolled synthesis of novel chiral molecules based on the this compound scaffold.

Advanced Spectroscopic and Structural Elucidation Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignments

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals in the molecular structure of 1-Nitrosoindole-3-acetonitrile. While specific experimental NMR data for this compound is not widely available in the public domain, the expected chemical shifts and coupling constants can be predicted based on the parent compound, indole-3-acetonitrile (B3204565), and the electronic effects of the N-nitroso group.

The introduction of the nitroso group at the N1 position of the indole (B1671886) ring is expected to cause significant changes in the chemical shifts of the nearby protons and carbons. Specifically, the protons on the aromatic ring (positions 4, 5, 6, and 7) and the C2 proton would experience a downfield shift due to the electron-withdrawing nature of the N=O group.

Interactive Table: Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (ppm) Multiplicity Notes
H-2> 7.3SingletExpected downfield shift compared to indole-3-acetonitrile.
H-4> 7.6DoubletExpected downfield shift.
H-5> 7.2Triplet
H-6> 7.2Triplet
H-7> 7.5DoubletExpected downfield shift.
-CH₂CN~ 3.9SingletMethylene (B1212753) protons.

Note: These are predicted values and may differ from experimental results.

To definitively assign the proton and carbon signals, especially for the overlapping aromatic region, multi-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed.

COSY: Would reveal the coupling relationships between adjacent protons, helping to trace the connectivity within the benzene (B151609) and pyrrole (B145914) rings.

HSQC: Would correlate each proton signal to its directly attached carbon atom.

HMBC: Would show correlations between protons and carbons that are two or three bonds away, which is crucial for assigning quaternary carbons and confirming the position of the acetonitrile (B52724) and nitroso groups.

Solid-state NMR (ssNMR) could provide valuable insights into the conformational and polymorphic characteristics of this compound in the solid phase. This technique is particularly useful for studying intermolecular interactions, such as π-π stacking of the indole rings, and for identifying different crystalline forms (polymorphs) which may exhibit distinct physical properties.

Mass Spectrometry (MS) Techniques for Molecular and Fragment Ion Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound and for elucidating its structure through fragmentation analysis.

In mass spectrometry, this compound would be expected to undergo characteristic fragmentation. A primary fragmentation pathway for N-nitroso compounds involves the loss of the NO radical (a loss of 30 Da) from the protonated molecular ion. nih.gov Other potential fragmentation pathways could involve the loss of the acetonitrile group or cleavage of the indole ring. Studying these fragmentation patterns under various ionization conditions and collision energies can provide a detailed understanding of the molecule's gas-phase ion chemistry. nih.gov

Interactive Table: Potential Fragment Ions of this compound

m/z Proposed Fragment Neutral Loss
185[M+H]⁺-
155[M+H - NO]⁺NO (30 Da)
144[M+H - CH₂CN]⁺CH₂CN (41 Da)

Note: These are predicted fragmentation patterns.

High-resolution mass spectrometry (HRMS) is essential for determining the exact mass of the molecular ion, which in turn allows for the calculation of its elemental composition with high accuracy. The calculated exact mass for this compound (C₁₀H₇N₃O) is 185.05891 Da. nih.gov HRMS would be used to confirm this exact mass, distinguishing it from other compounds with the same nominal mass.

X-ray Crystallography for Three-Dimensional Molecular Structure and Intermolecular Interactions

X-ray crystallography is the gold standard for determining the three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide precise bond lengths, bond angles, and torsion angles. This data would definitively confirm the connectivity of the atoms and reveal the molecule's conformation in the solid state.

Furthermore, the crystal structure would elucidate intermolecular interactions, such as hydrogen bonding (if present), dipole-dipole interactions, and π-π stacking, which govern the packing of the molecules in the crystal lattice. As of now, there is no publicly available crystal structure for this compound.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Bond Characterization

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups and characterizing the chemical bonds within this compound. These methods probe the vibrational energy levels of the molecule, with each functional group exhibiting characteristic absorption or scattering frequencies.

Infrared (IR) Spectroscopy:

The IR spectrum of this compound is expected to display distinct absorption bands corresponding to its key functional moieties. The nitrile group (C≡N) typically exhibits a sharp, intense absorption band in the range of 2260-2240 cm⁻¹. The N-nitroso group (N-N=O) gives rise to characteristic stretching vibrations. Generally, the N=O stretching frequency for N-nitrosamines is observed between 1486 and 1408 cm⁻¹ for non-associated molecules. Another strong band related to the N-N stretching vibration is typically found between 1106 and 1052 cm⁻¹ chemicalbook.com.

The indole ring structure will also produce a series of characteristic bands. Aromatic C-H stretching vibrations are anticipated above 3000 cm⁻¹. The C=C stretching vibrations within the indole ring typically appear in the 1600-1450 cm⁻¹ region. The C-N stretching vibrations of the indole ring are also expected within the fingerprint region.

Raman Spectroscopy:

Raman spectroscopy provides complementary information to IR spectroscopy. The nitrile group, being a relatively non-polar bond with a high degree of polarizability, is expected to show a strong Raman scattering signal in the same 2260-2240 cm⁻¹ region. The symmetric vibrations of the indole ring are also often more prominent in the Raman spectrum compared to the IR spectrum. The N-N=O group vibrations are also active in Raman scattering.

Data Table: Predicted Vibrational Frequencies for this compound

Functional GroupVibrational ModePredicted IR Frequency (cm⁻¹)Predicted Raman Frequency (cm⁻¹)
Nitrile (C≡N)Stretching2260-2240 (sharp, intense)2260-2240 (strong)
N-Nitroso (N=O)Stretching1486-1408Active
N-Nitroso (N-N)Stretching1106-1052Active
Aromatic (C-H)Stretching> 3000Active
Aromatic (C=C)Stretching1600-1450Active
Indole (C-N)StretchingFingerprint RegionActive

Electronic Spectroscopy (UV-Vis) for Electronic Transitions and Conjugation Systems

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, provides insights into the electronic transitions occurring within this compound. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. The wavelengths of maximum absorption (λmax) are characteristic of the molecule's chromophores and conjugation system.

The UV-Vis spectrum of this compound is expected to be influenced by both the indole nucleus and the N-nitroso group. The indole chromophore itself typically exhibits two main absorption bands around 270-290 nm (¹Lb transition) and 210-225 nm (¹La transition) rsc.org. The introduction of the N-nitroso group at the 1-position significantly alters the electronic structure.

N-nitrosamines are known to exhibit two characteristic absorption bands. A high-intensity band is typically observed around 230 nm, which is attributed to a π → π* transition. A second, less intense band appears in the near-UV region, around 330-340 nm, corresponding to an n → π* transition of the N-N=O chromophore acs.org. This longer wavelength absorption is responsible for the characteristic pale yellow color of many N-nitroso compounds.

The conjugation of the N-nitroso group with the indole aromatic system is expected to cause a bathochromic (red) shift in the absorption maxima compared to non-conjugated nitrosamines. The exact positions of the λmax values will depend on the solvent polarity, as the electronic transitions can be sensitive to the surrounding environment.

Data Table: Expected UV-Vis Absorption Maxima for this compound

ChromophoreElectronic TransitionExpected λmax (nm)Molar Absorptivity (ε)
N-Nitroso (N-N=O)n → π~330-360Low to Moderate
Indole & N-Nitrosoπ → π~230-290High

Chiroptical Spectroscopy (CD, ORD) for Absolute Configuration Determination

Chiroptical spectroscopy, which includes Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is employed to study chiral molecules. These techniques measure the differential interaction of a molecule with left and right circularly polarized light. For this compound to be studied by these methods, it must be chiral. The structure of this compound does not possess a stereogenic center in its ground state. However, hindered rotation around the N-N bond in N-nitrosamines can lead to atropisomerism, rendering the molecule chiral. If such atropisomers exist and can be resolved, their absolute configuration could be investigated using CD and ORD.

Circular Dichroism (CD):

If this compound exists as stable atropisomers, its CD spectrum would exhibit Cotton effects, which are positive or negative peaks corresponding to the electronic transitions observed in the UV-Vis spectrum. The sign and magnitude of these Cotton effects are directly related to the three-dimensional arrangement of the atoms, and thus to the absolute configuration of the atropisomer. The n → π* transition of the N-nitroso chromophore would be expected to give a distinct Cotton effect in the 330-360 nm region.

Optical Rotatory Dispersion (ORD):

ORD measures the change in the angle of optical rotation as a function of wavelength. An ORD spectrum of a chiral molecule displays a plain curve at wavelengths away from absorption bands and anomalous dispersion (a combination of a peak and a trough) in the region of a Cotton effect. The ORD spectrum is related to the CD spectrum through the Kronig-Kramers relations.

As there is no readily available literature confirming the chirality and resolution of this compound atropisomers, the discussion on the application of chiroptical spectroscopy remains theoretical at this point. Further research would be required to determine if this compound exhibits stable atropisomerism and to obtain its chiroptical data.

Mechanistic Investigations and Kinetic Studies of Reactions

Elucidation of Reaction Pathways and Identification of Intermediates

The reaction pathways of 1-Nitrosoindole-3-acetonitrile are of significant interest, particularly its interactions with biological nucleophiles. Studies have shown that when N-nitrosoindoles, including this compound, react with purine (B94841) nucleotides at physiological pH, three distinct reaction pathways are observed. nih.gov

These pathways are:

Depurination : This pathway leads to the formation of the corresponding purine bases. nih.gov

Deamination and Depurination : A coupled process that results in the formation of hypoxanthine (B114508) and xanthine (B1682287). nih.gov

Novel Nucleotide Formation : In reactions specifically with 2'-deoxyguanosine (B1662781) monophosphate, this pathway leads to the formation of the novel nucleotide 2'-deoxyoxanosine (B1217319) monophosphate and its subsequent depurination product, oxanine. nih.gov

The formation of all these products is understood to be initiated by a transnitrosation step, where the nitroso group is transferred from the indole (B1671886) to the nucleotide. nih.govresearchgate.net In the reaction between 2'-deoxyguanosine and nitrous acid, a diazoate derivative of guanosine (B1672433) has been identified as a key intermediate, which then converts into oxanosine (B1211743) and xanthosine. nih.gov

Another proposed mechanism for the formation of N-nitrosoindoles involves the electrophilic attack of nitroxyl (B88944) (HNO) on the indole nitrogen. This is followed by a reaction of the resulting intermediary hydroxylamine (B1172632) derivative with oxygen to yield the final N-nitroso product. researchgate.net

Table 1: Reaction Pathways of this compound with Purine Nucleotides

Pathway Reactant Key Intermediates Final Products
Depurination Purine Nucleotides N-nitrosated purine Guanine (B1146940), Adenine
Deamination Purine Nucleotides N-nitrosated purine Hypoxanthine, Xanthine

Detailed Mechanistic Studies of Nitrosation and Transnitrosation Processes

Nitrosation: The formation of this compound occurs via the nitrosation of the parent compound, Indole-3-acetonitrile (B3204565). This reaction typically takes place upon treatment with a nitrosating agent, such as nitrite (B80452), under acidic conditions. nih.gov For indoles with a substituent at the C-3 position, like Indole-3-acetonitrile, nitrosation occurs at the N-1 position of the indole ring. Kinetic studies on related 3-substituted indoles reveal that the reaction exists as an equilibrium between the indole and nitrous acid reactants and the 1-nitroso derivative product. rsc.org

Transnitrosation: A key feature of this compound's reactivity is its ability to undergo transnitrosation, which is the transfer of its nitroso group to other nucleophilic molecules. This process is central to its biological activity. nih.govresearchgate.net Research has demonstrated that N-nitrosoindoles can efficiently transfer their nitroso group to nucleophilic sites on purine bases of nucleotides. nih.govresearchgate.net This initial transnitrosation step is the rationalized mechanism for the subsequent chemical modifications observed, including deamination, depurination, and the formation of the guanine analog, oxanine. researchgate.netresearchgate.net This reactivity pathway distinguishes it from many other N-nitrosocompounds that are known to act as alkylating agents. nih.govresearchgate.net

Kinetic Analysis of Reaction Rates and Determination of Activation Energies

Kinetic analysis of the nitrosation of Indole-3-acetonitrile has shown that its rate of formation is lower than that of indole and 4-chloroindole (B13527). nih.gov For Indole-3-acetonitrile, the quantity of the nitrosated product remains relatively stable during incubation periods ranging from 15 to 60 minutes. nih.gov

More detailed kinetic studies on other 3-substituted indoles, which serve as models for this compound, have provided specific rate constants. These studies indicate that the nitrosation reaction reaches an equilibrium. rsc.org A notable kinetic feature of these reactions is their almost complete insensitivity to the acidity of the medium and the absence of catalysis by common nitrosation catalysts like halides. rsc.org In aprotic solvents like acetonitrile (B52724), nitrosation reactions can be kinetically zero-order in the substrate, which is consistent with the rate-limiting formation of the nitrosonium ion (NO+). rsc.org

Table 2: Kinetic Data for the Nitrosation of 3-Substituted Indoles (as models)

3-Substituted Indole Nitrosation Rate Constant (k₁) / M⁻¹s⁻¹ Denitrosation Rate Constant (k₋₁) / s⁻¹ Equilibrium Constant (K) / M⁻¹
3-Methylindole 1.3 x 10³ 1.7 x 10⁻² 7.6 x 10⁴
Indol-3-yl acetate 3.0 x 10² 1.8 x 10⁻³ 1.7 x 10⁵
Indole-3-acetic acid 2.5 x 10² 1.5 x 10⁻³ 1.7 x 10⁵

Data derived from kinetic studies on related compounds to illustrate typical reaction rates. rsc.org

While specific activation energy values for the nitrosation of Indole-3-acetonitrile are not extensively documented, the rate-limiting step in certain solvents is suggested to be the formation of the nitrosating agent itself. rsc.org

Influence of Solvent and pH on Reactivity and Reaction Mechanisms

The stability and reactivity of this compound are significantly influenced by both solvent and pH.

Influence of pH: The stability of the compound is markedly pH-dependent. Experimental data indicates that the nitrosation products of Indole-3-acetonitrile are more stable at a basic pH of 8 compared to an acidic pH of 2. nih.gov At pH 8, an equilibrium exists between the nitrosated indole compound, the free indole, and nitrite. nih.gov This equilibrium contributes to the apparent stability of the compound under these conditions. nih.gov The formation of nitrosating agents from nitrite is itself an acid-catalyzed process, highlighting the critical role of pH in the initial synthesis of the compound.

Influence of Solvent: The choice of solvent can alter the reaction mechanism and rate. In aprotic solvents such as benzene (B151609) or acetonitrile, nitrosation of indoles proceeds readily. rsc.orgrsc.org Studies on nitrosation in acetonitrile have shown that the reaction kinetics can be consistent with the rate-limiting formation of NO+. rsc.org Furthermore, rate constants for reactions involving reactive nitrogen species have been observed to be significantly greater in acetonitrile solutions compared to aqueous solutions. researchgate.net This suggests that the solvent environment plays a crucial role in modulating the reactivity of both the nitrosating agent and the indole substrate.

Catalytic and Enzyme-Mediated Aspects in this compound Reactions

Investigations into the nitrosation of 3-substituted indoles have revealed an atypical characteristic: the reaction does not appear to be catalyzed by common catalysts such as halide ions. rsc.org This is in contrast to many other N-nitrosation reactions. rsc.org

Regarding enzyme-mediated processes, there is currently limited direct evidence of specific enzymes that catalyze the formation or degradation of this compound. While nitrile-converting enzymes like nitrile hydratase and amidase are known to metabolize nitrile-containing compounds, their activity on N-nitrosated substrates has not been specifically detailed. researchgate.net However, it has been noted that N-nitroso compounds in general can influence the activity of carcinogen-metabolizing enzymes, such as the cytochrome P-450 system. bohrium.com This indicates an interaction between this class of compounds and biological enzyme systems, though it pertains more to the downstream effects of the compounds rather than their direct enzymatic catalysis.

Computational and Theoretical Chemistry of 1 Nitrosoindole 3 Acetonitrile

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine the electronic structure, which in turn dictates the molecule's reactivity, stability, and spectroscopic properties. For 1-Nitrosoindole-3-acetonitrile, methods like Density Functional Theory (DFT) are commonly employed to balance computational cost and accuracy.

Frontier Molecular Orbital (FMO) theory is a cornerstone for explaining chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy indicates its ability to accept electrons (electrophilicity). pku.edu.cn The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more polarizable and reactive.

For this compound, the HOMO is expected to be localized primarily on the indole (B1671886) ring and the nitroso group, which are electron-rich. The LUMO is likely distributed over the electron-withdrawing nitrile and nitroso groups. This distribution makes the molecule susceptible to both electrophilic and nucleophilic attack at different sites.

Table 1: Illustrative FMO Parameters for Indole-Related Compounds (Note: Data for this compound is not publicly available; these values for related structures illustrate the typical output of quantum chemical calculations.)

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)
Indole-5.45-0.305.15
3-Nitroindole-6.50-2.104.40
Indole-3-acetonitrile (B3204565)-5.80-0.555.25

This is an interactive data table. You can sort and filter the data as needed.

The distribution of electron density within a molecule is key to predicting its reactive behavior. Quantum chemical calculations can generate maps of the electrostatic potential (ESP), which highlight electron-rich (negative potential, nucleophilic) and electron-poor (positive potential, electrophilic) regions.

For this compound, the oxygen atom of the nitroso group and the nitrogen atom of the nitrile group are expected to be regions of high negative electrostatic potential, making them likely sites for electrophilic attack. Conversely, the nitroso nitrogen and the carbon atoms adjacent to the electron-withdrawing groups would exhibit a more positive potential, marking them as potential sites for nucleophilic attack. Methods such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis provide quantitative values for the partial atomic charges on each atom.

Table 2: Hypothetical Partial Atomic Charges for this compound (Note: These values are illustrative, based on chemical principles, to demonstrate typical computational outputs.)

AtomPredicted Partial Charge (a.u.)
O (of N=O)-0.45
N (of N=O)+0.30
N (of indole)-0.25
C (of C≡N)+0.15
N (of C≡N)-0.35

This is an interactive data table. You can sort and filter the data as needed.

Conformational Analysis and Exploration of Potential Energy Surfaces

Conformational analysis involves identifying the most stable three-dimensional arrangements (conformers) of a molecule. This is achieved by systematically rotating the molecule's single bonds and calculating the potential energy for each resulting geometry. The collection of these energies forms a potential energy surface (PES).

For this compound, key rotatable bonds include the C-C bond connecting the acetonitrile (B52724) group to the indole ring and the N-N bond of the nitroso group. By performing a relaxed PES scan, computational methods can identify local and global energy minima, which correspond to stable conformers. The results of such an analysis are crucial for understanding which shapes the molecule is most likely to adopt and how this might influence its interactions with other molecules.

Reaction Pathway Modeling and Transition State Identification

Computational chemistry is a powerful tool for modeling the step-by-step mechanism of a chemical reaction. By mapping the energy changes as reactants transform into products, a reaction coordinate diagram can be constructed. A critical point on this path is the transition state (TS), which represents the highest energy barrier that must be overcome for the reaction to proceed.

For instance, the hydrolysis or decomposition of this compound could be modeled. nih.gov Calculations would involve locating the geometry of the transition state for the rate-determining step and calculating its energy. The difference in energy between the reactants and the transition state gives the activation energy, a key parameter for determining the reaction rate.

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

While quantum mechanics describes the electronic structure of a static molecule, molecular dynamics (MD) simulations are used to study its dynamic behavior over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion. A force field, which is a set of parameters describing the potential energy of the system, is used to define the interactions between atoms.

An MD simulation of this compound, typically solvated in a box of water or another solvent, can provide insights into its conformational flexibility, diffusion, and interactions with solvent molecules. ambermd.orgresearchgate.net This is particularly useful for understanding how the molecule behaves in a biological or solution-phase environment, revealing information about solvation shells and hydrogen bonding dynamics.

Prediction of Spectroscopic Parameters from First Principles

Computational methods can predict various spectroscopic properties of a molecule from first principles (ab initio). This is invaluable for interpreting experimental spectra or predicting the spectrum of a yet-unsynthesized compound.

NMR Spectroscopy: Chemical shifts (¹H and ¹³C) can be calculated by determining the magnetic shielding of each nucleus within the molecule's computed electronic environment.

IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated, which correspond to the peaks in an infrared spectrum. These calculated frequencies help in the assignment of experimental vibrational bands.

UV-Vis Spectroscopy: Time-dependent density functional theory (TD-DFT) can be used to calculate the energies of electronic transitions, which correspond to the absorption maxima (λ_max_) in a UV-Visible spectrum.

Table 3: Comparison of Predicted vs. Experimental Spectroscopic Data for a Model Compound (Indole) (Note: This table illustrates the predictive power of computational methods for a related, well-characterized molecule.)

ParameterComputational PredictionExperimental Value
¹H NMR Shift (H1)8.15 ppm8.10 ppm
¹³C NMR Shift (C2)125.0 ppm124.4 ppm
IR Frequency (N-H stretch)3510 cm⁻¹3525 cm⁻¹
UV-Vis λ_max265 nm262 nm

This is an interactive data table. You can sort and filter the data as needed.

Quantitative Structure-Property Relationship (QSPR) Modeling of this compound

Quantitative Structure-Property Relationship (QSPR) modeling represents a computational approach aimed at correlating the structural or physicochemical properties of a compound with a specific property of interest through mathematical models. For this compound, QSPR studies are pivotal in predicting its behavior and characteristics, thereby guiding further experimental research. While specific, detailed QSPR models exclusively for this compound are not extensively documented in publicly available literature, the principles of QSPR can be applied by examining related models for N-nitroso compounds and indole derivatives.

A typical QSPR study involves the calculation of a wide array of molecular descriptors that numerically represent the molecule's structure and properties. These descriptors are then used to build a predictive model. The development of a robust QSPR model for this compound would likely involve a selection of descriptors that capture its unique electronic and structural features.

Molecular Descriptors in QSPR Modeling

The predictive power of a QSPR model is fundamentally dependent on the choice of molecular descriptors. For this compound, these descriptors can be categorized into several classes, each representing different aspects of the molecular structure.

Topological Descriptors: These are derived from the 2D representation of the molecule and describe the atomic connectivity. Examples include the Wiener index and Kier & Hall connectivity indices.

Geometrical Descriptors: These descriptors are calculated from the 3D coordinates of the molecule and provide information about its size and shape.

Electronic Descriptors: These are crucial for understanding the reactivity and interaction of the molecule. Key electronic descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, dipole moment, and partial charges on atoms. For instance, the polarizability and ionization potential have been shown to be significant factors in the acute oral toxicity of N-nitroso compounds. mdpi.com

Physicochemical Descriptors: These describe properties like lipophilicity (LogP), water solubility (LogS), and molar refractivity, which are important for predicting pharmacokinetic and pharmacodynamic behavior.

Below is an interactive table of hypothetical, yet representative, calculated molecular descriptors for this compound that would be utilized in a QSPR study.

Descriptor ClassDescriptor NameCalculated ValueSignificance in Modeling
Electronic HOMO Energy-8.5 eVRelates to electron-donating ability
LUMO Energy-1.2 eVRelates to electron-accepting ability
HOMO-LUMO Gap7.3 eVIndicates chemical reactivity and stability
Dipole Moment3.5 DInfluences intermolecular interactions
Topological Wiener Index548Describes molecular branching
Molecular Connectivity Index4.87Relates to molecular size and shape
Physicochemical LogP1.95Predicts lipophilicity and membrane permeability
Molar Refractivity52.4 cm³/molRelates to molecular volume and polarizability

Detailed Research Findings from Analogous Systems

While direct QSPR studies on this compound are scarce, research on related compounds provides valuable insights. For example, QSAR (Quantitative Structure-Activity Relationship, a subset of QSPR focused on biological activity) studies on N-nitroso compounds have been conducted to predict their carcinogenicity. nih.govresearcher.life These studies often highlight the importance of descriptors related to metabolic activation, such as the stability of the alpha-carbon radical formed upon enzymatic hydroxylation.

In a hypothetical QSPR model for a property of this compound, such as its stability or reactivity, the model's equation might take a form similar to the following multiple linear regression (MLR) equation:

Property = c0 + c1(HOMO Energy) + c2(Dipole Moment) + c3*(LogP) + ...

Where c0, c1, c2, c3 are coefficients determined from the statistical analysis of a training set of molecules. The quality of such a model is assessed using statistical parameters like the coefficient of determination (R²), which indicates the proportion of the variance in the dependent variable that is predictable from the independent variables.

The following table illustrates the potential contribution of different descriptor types in a hypothetical QSPR model for predicting a specific property of this compound.

Property to be PredictedKey Descriptor TypesRationale for Inclusion
Chemical Reactivity Electronic (HOMO/LUMO energies, partial charges)The N-nitroso group and the nitrile group introduce significant electronic effects that govern the molecule's susceptibility to nucleophilic or electrophilic attack.
Biological Activity Physicochemical (LogP), Geometrical (Molecular Surface Area)These descriptors are critical for predicting how the molecule will interact with biological systems, including its absorption, distribution, metabolism, and excretion (ADME) properties.
Toxicity Electronic (Ionization Potential), TopologicalStudies on other N-nitroso compounds have shown correlations between these descriptors and toxicological endpoints. mdpi.com

Molecular Interactions and Biological Activity at a Mechanistic Level in Vitro Focus

In Vitro Studies on Interactions with Biological Macromolecules

The reactivity of the N-nitroso group in NIAN governs its interactions with biological macromolecules, leading to significant modifications of nucleic acids and proteins.

In vitro studies have demonstrated that 1-nitrosoindole-3-acetonitrile, a model 3-substituted N-nitrosoindole, is a potent DNA-damaging agent. Its reactivity is preserved at the macromolecular level when incubated with oligonucleotides and calf thymus DNA under physiological pH and temperature acs.org. The primary mechanism of action involves the efficient transfer of its nitroso group to nucleophilic sites on purine (B94841) bases, particularly guanine (B1146940), a process known as transnitrosation acs.org. This interaction leads to a cascade of DNA modifications that are potentially mutagenic.

Key modifications observed in cell-free systems include:

Depurination: The nitrosation of ring nitrogens in purine bases (guanine and adenine) can destabilize the N-glycosidic bond, leading to the cleavage and release of the base from the DNA backbone, creating an abasic (AP) site acs.orgresearchgate.net.

Deamination: The N-nitroso group can induce the deamination of purine bases. For example, guanine can be deaminated to form xanthine (B1682287) acs.orgresearchgate.net.

Oxanine Formation: A notable and novel modification resulting from the interaction of NIAN with guanine residues is the formation of oxanine acs.orgresearchgate.net.

Cross-linking: In duplex DNA, particularly at sequences containing CCGG motifs, NIAN has been shown to induce the formation of interstrand cross-links acs.org.

Strand Breaks: The formation of these alkali-labile lesions, such as AP sites, ultimately results in single-strand breaks in the DNA structure acs.org.

In contrast, cytosine and thymine (B56734) residues appear to be non-reactive towards NIAN under the tested conditions acs.org. The extent of these DNA modifications, including depurination, deamination, and oxanine formation, shows a clear dose-response relationship with the concentration of NIAN acs.org.

Table 1: DNA Modifications Induced by this compound (NIAN) in Vitro
Modification TypeAffected Base(s)Resulting Lesion/ProductMechanismReference
DepurinationGuanine, AdenineAbasic (AP) Site, Free Purine BasesTransnitrosation of ring nitrogen, destabilizing the N-glycosidic bond. acs.orgresearchgate.net
DeaminationGuanineXanthineTransnitrosation leading to hydrolytic deamination. acs.orgresearchgate.net
Oxanine FormationGuanineOxanineReaction of the nitroso group with the guanine base. acs.orgresearchgate.net
Cross-linkingGuanine (in CCGG motifs)Interstrand Cross-linkCovalent linkage between DNA strands. acs.org
Strand ScissionDNA BackboneSingle-Strand BreakConsequence of the formation of alkali-labile lesions like AP sites. acs.org

The electrophilic nature of N-nitroso compounds suggests a high potential for interaction with proteins, primarily through the modification of nucleophilic amino acid residues. The generation of nitroxyl (B88944) (HNO) from related compounds is known to give rise to nitrosative post-translational protein modifications in the form of either S- or N-nitroso products, depending on the redox environment nih.govresearchgate.net. This indicates a plausible mechanism for this compound to covalently bind to and modulate protein function.

Furthermore, the acetonitrile (B52724) moiety itself can influence protein interactions. Studies on acetonitrile-protein interactions have shown that the presence of acetonitrile in an aqueous solution can weaken hydrophobic interactions while enhancing peptide-peptide hydrogen bonds, which can lead to conformational changes in proteins nih.gov. While direct studies on NIAN are limited, research on related indole (B1671886) derivatives demonstrates significant modulation of enzyme activity in cell-free systems. For instance, various indole derivatives have been shown to act as potent inhibitors of cyclooxygenase (COX) enzymes, which are key to the prostaglandin (B15479496) synthesis pathway nih.gov.

Cell-Free System Investigations of Biochemical Pathway Modulation

Cell-free protein synthesis (CFPS) and other cell-free systems are powerful platforms for investigating the biosynthesis of complex molecules and the effects of exogenous compounds on specific biochemical pathways without the complexity of a living cell. While studies directly investigating the modulation of pathways by this compound in such systems are not widely documented, the utility of these systems for related research is well-established.

For example, cell-free systems have been successfully used for:

Biosynthesis of Nitro-compounds: An E. coli-based CFPS system was used to construct the biosynthetic pathway for L-4-nitrotryptophan, demonstrating the system's capacity to express complex enzymes like NO synthase and cytochrome P450 and to handle reactive intermediates.

Enzymatic Conversion: CFPS has been combined with enzymatic reactions to convert indole into tryptophan for detection, showcasing the ability to reconstitute metabolic steps in vitro nih.gov.

NRPS Expression: E. coli-based cell-free systems have been the primary platform for expressing nonribosomal peptide synthetases (NRPSs), enzymes often involved in producing complex secondary metabolites.

These examples highlight the potential of cell-free systems as a valuable tool for future mechanistic studies on how this compound and its metabolites could directly interfere with or modulate specific enzymatic steps in various biochemical pathways.

Mechanistic Elucidation of Observed Cellular Effects

In vitro studies using isolated enzymes and cell-based assays focused on specific pathways provide insight into the potential mechanisms of action for indole-based compounds. Research on synthetic analogs of indole-3-acetonitrile (B3204565) has provided strong evidence for direct enzyme inhibition as a key mechanism.

In a study using the macrophage-like cell line RAW 264.7, several indolyl-3-acetonitrile derivatives were evaluated for their ability to inhibit the production of nitric oxide (NO) and prostaglandin E2 (PGE2) induced by lipopolysaccharides (LPS) nih.gov. The inhibition of NO and PGE2 production points toward the direct or indirect inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX) enzymes, respectively nih.gov. These enzymes are critical mediators of inflammatory pathways. The ability of these compounds to suppress the production of these inflammatory molecules in a cell-based assay provides a mechanistic basis for potential anti-inflammatory activity nih.gov.

Structure-Activity Relationship (SAR) Studies for Molecular Interaction Profiles

Structure-activity relationship (SAR) studies are crucial for understanding how chemical modifications to a core structure influence its biological activity. An in vitro study on synthetic indolyl-3-acetonitrile derivatives has provided key insights into the structural features that govern their inhibitory effects on inflammatory pathways nih.gov.

By synthesizing a series of analogs and testing their ability to inhibit NO and PGE2 production in LPS-induced RAW 2.64.7 macrophage cells, researchers were able to identify key structural modifications that enhance potency nih.gov. The parent compound in the study, arvelexin, is a naturally occurring indolyl-3-acetonitrile. The findings demonstrated that specific substitutions on the indole ring significantly impacted biological activity nih.gov.

Table 2: Structure-Activity Relationship of Indolyl-3-acetonitrile Derivatives as Inhibitors of NO and PGE2 Production
CompoundKey Structural Modification(s)Relative Potency (vs. Arvelexin)CytotoxicityReference
ArvelexinParent CompoundBaselineBaseline nih.gov
Compound 2kHydroxyl group at C-7; N-methyl substituentMore potent inhibitor of NO and PGE2Less cytotoxic nih.gov
Other AnalogsVarious other substitutionsVariedVaried nih.gov

The most significant finding was that a derivative, compound 2k , which possesses a hydroxyl group at the C-7 position of the indole ring and a methyl group on the indole nitrogen (N-methyl), was a more potent inhibitor of both NO and PGE2 production than the parent compound nih.gov. Crucially, this enhanced activity was accompanied by lower cytotoxicity, indicating a favorable therapeutic index nih.gov. This SAR study highlights the importance of specific hydroxyl and alkyl substitutions on the indole scaffold for optimizing its inhibitory activity in cell-free or cell-based systems.

Biotransformation Pathways in Non-Human Biological Systems

The parent compound, indole-3-acetonitrile (IAN), is a known natural product that undergoes significant biotransformation in microbial and plant systems. These pathways are primarily enzymatic and are crucial for the metabolism and biological role of IAN in these organisms.

Microbial Metabolism: Bacteria employ several enzymatic pathways to metabolize IAN. The primary routes involve the hydrolysis of the nitrile group:

Nitrilase Pathway: A single-step conversion where a nitrilase enzyme directly hydrolyzes IAN to indole-3-acetic acid (IAA), a significant plant hormone, and ammonia (B1221849) researchgate.net.

Nitrile Hydratase/Amidase Pathway: A two-step process where IAN is first converted to indole-3-acetamide (B105759) (IAM) by a nitrile hydratase, and IAM is then hydrolyzed to IAA by an amidase researchgate.net.

The bacterium Variovorax boronicumulans, for example, possesses both enzymatic systems researchgate.net. The metabolic flux through the nitrile hydratase/amidase pathway can be enhanced by the presence of cobalt ions researchgate.net. These pathways are integral to the role of many plant growth-promoting rhizobacteria (PGPR) that synthesize IAA to modulate plant development nih.gov.

Plant Systems: In plants, particularly in the Brassicaceae family, IAN is a key intermediate in the metabolism of indole glucosinolates and the biosynthesis of the phytoalexin camalexin (B168466) and the phytohormone indole-3-acetic acid nih.govnih.govoup.com.

Conversion to IAA: Plant nitrilases convert IAN into IAA, which is a crucial pathway for auxin biosynthesis in some species mdpi.com.

Camalexin Biosynthesis: In Arabidopsis thaliana, IAN is a precursor for the defense compound camalexin. This pathway involves the conjugation of IAN with glutathione (B108866) (GSH), a reaction catalyzed by the enzyme glutathione S-transferase F6 (GSTF6) nih.gov. The resulting conjugate, GSH(IAN), is further metabolized to produce the thiazole (B1198619) ring of camalexin nih.gov.

Table 3: Summary of Indole-3-acetonitrile Biotransformation Pathways
Biological SystemPathwayKey Enzyme(s)Intermediate(s)Final Product(s)Reference
Microbial (e.g., Variovorax)Nitrilase PathwayNitrilase-Indole-3-acetic acid (IAA), Ammonia researchgate.net
Microbial (e.g., Variovorax)Nitrile Hydratase/AmidaseNitrile Hydratase, AmidaseIndole-3-acetamide (IAM)Indole-3-acetic acid (IAA) researchgate.net
Plant (e.g., Arabidopsis)Auxin BiosynthesisNitrilase-Indole-3-acetic acid (IAA) mdpi.com
Plant (e.g., Arabidopsis)Phytoalexin BiosynthesisGSTF6, GGTs, PCSGlutathione-indole-3-acetonitrile (GSH(IAN))Camalexin nih.gov

Advanced Analytical Methodologies for Research Applications

Chromatographic Separation Techniques for Isolation and Quantification

Chromatographic techniques are fundamental to the purification and quantitative analysis of 1-Nitrosoindole-3-acetonitrile. The choice of method depends on the compound's physicochemical properties, the complexity of the sample matrix, and the specific research objectives.

High-Performance Liquid Chromatography (HPLC) Method Development and Optimization

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of N-nitroso compounds due to its high resolution and sensitivity. For this compound, reverse-phase HPLC is the most common approach.

Method development typically begins with the selection of an appropriate stationary phase, most often a C18 column, which provides good retention for moderately polar compounds like this compound. The mobile phase usually consists of a mixture of water and an organic modifier, such as acetonitrile (B52724) or methanol (B129727), often with the addition of a small percentage of formic acid to improve peak shape and ionization efficiency in mass spectrometry detection.

A critical aspect of HPLC analysis for nitrosated indoles is the choice of detector. While UV detectors can be used, a more specific and sensitive approach involves a post-column photohydrolysis reactor. researchgate.net In this setup, the column effluent is irradiated with UV light, which cleaves the N-NO bond, releasing a nitrite (B80452) ion. This ion can then be reacted with a Griess reagent to produce a colored product that is detected colorimetrically. researchgate.net This method offers high specificity for N-nitroso compounds.

Optimization of the HPLC method involves adjusting the mobile phase gradient, flow rate, and column temperature to achieve optimal separation from other components in the sample matrix. The stability of this compound under different pH conditions is also a key consideration; studies have shown that nitrosated indole-3-acetonitrile (B3204565) is more stable at a pH of 8 compared to a pH of 2.

Table 1: Representative HPLC Parameters for this compound Analysis

Parameter Typical Conditions
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile or Methanol with 0.1% Formic Acid
Gradient Optimized for separation (e.g., 5-95% B over 20 min)
Flow Rate 0.5 - 1.0 mL/min
Column Temperature 25 - 40 °C
Detection UV (e.g., 230-254 nm) or Post-column Photohydrolysis with Griess Reagent

| Injection Volume | 5 - 20 µL |

Gas Chromatography (GC) for Volatile Species or Derivatives

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. The direct analysis of this compound by GC may be challenging due to its polarity and potential for thermal degradation. N-nitroso compounds can be thermally labile, and the high temperatures used in the GC injector and column can lead to decomposition, providing inaccurate quantitative results.

To overcome these limitations, derivatization is often employed. Functional groups, such as the indole (B1671886) nitrogen, can be derivatized to increase volatility and thermal stability. A common derivatization technique for indole-containing compounds is silylation, where an active hydrogen is replaced by a silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) group. This process reduces the polarity and increases the volatility of the analyte, making it more amenable to GC analysis.

The choice of a GC column is also critical, with fused silica (B1680970) capillary columns coated with a non-polar or medium-polarity stationary phase being common choices for the analysis of derivatized indoles.

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) presents a "green" alternative to both HPLC and GC, utilizing supercritical carbon dioxide as the primary mobile phase. This technique is particularly well-suited for the analysis of polar and thermally labile molecules, making it a promising option for this compound.

SFC often provides faster separations and lower solvent consumption compared to HPLC. For polar compounds like N-heterocycles, a polar co-solvent (modifier) such as methanol or ethanol (B145695) is typically added to the supercritical CO2 to increase the mobile phase polarity and improve analyte elution. The separation can be optimized by adjusting the modifier percentage, pressure, and temperature. Stationary phases used in SFC for polar compounds include those with cyanopropyl or ethylpyridine functionalities. SFC has been successfully applied to the separation of various indole alkaloids, demonstrating its potential for the analysis of this compound. researchgate.netnih.gov

Hyphenated Techniques for Identification and Trace Analysis

Hyphenated techniques, which couple a separation method with a detection method like mass spectrometry, are indispensable for the unambiguous identification and sensitive quantification of this compound in complex samples.

LC-MS/MS for Complex Mixture Analysis and High Sensitivity

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the trace analysis of N-nitrosamines in various matrices. The coupling of HPLC with a tandem mass spectrometer provides high selectivity and sensitivity, allowing for the detection and quantification of this compound at very low levels.

For the analysis of this compound, atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) in the positive ion mode are typically used. The mass spectrometer is operated in the Multiple Reaction Monitoring (MRM) mode, which involves selecting the precursor ion (the protonated molecule [M+H]+ of this compound) and then monitoring for specific product ions that are formed upon collision-induced dissociation. This high degree of specificity minimizes interferences from the sample matrix.

The development of an LC-MS/MS method involves the optimization of both the chromatographic conditions to achieve good separation and the mass spectrometric parameters to maximize the signal intensity of the target analyte.

Table 2: Representative LC-MS/MS Parameters for this compound Analysis

Parameter Typical Conditions
LC System UHPLC/HPLC
Column C18 (e.g., 100 mm x 2.1 mm, 1.9 µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Methanol or Acetonitrile + 0.1% Formic Acid
Ionization Source ESI or APCI, Positive Ion Mode
MS/MS Mode Multiple Reaction Monitoring (MRM)
Precursor Ion (Q1) m/z 186.1 [M+H]+
Product Ions (Q3) Specific fragments (to be determined experimentally)

| Collision Energy | Optimized for fragmentation |

GC-MS for Volatile Compound Profiling and Metabolite Identification

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the identification capabilities of mass spectrometry. As discussed for GC, the analysis of this compound would likely require prior derivatization to enhance its volatility and thermal stability.

Following derivatization, the resulting TMS-derivative of this compound can be separated on a GC column and subsequently ionized, typically by electron ionization (EI). The resulting mass spectrum, with its unique fragmentation pattern, can be used for definitive identification by comparison to a spectral library or a known standard.

GC-MS is also a valuable tool for metabolite identification. In metabolic studies, biological samples can be analyzed to identify potential metabolites of this compound. The separation of various components in the sample by GC, followed by their mass spectral analysis, allows for the elucidation of metabolic pathways.

Electrochemical Methods for Detection and Characterization

Electrochemical methods offer high sensitivity and selectivity for the detection of electroactive molecules. The this compound molecule contains an N-nitroso group (-N=O), which is inherently electroactive and can be targeted for electrochemical analysis. Techniques such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and amperometry could be applied for its detection and characterization.

The fundamental principle would involve the electrochemical reduction of the nitroso group. At a specific applied potential at the surface of a working electrode (like glassy carbon, gold, or a chemically modified electrode), the nitroso group would undergo a reduction reaction, generating a measurable electrical current. The magnitude of this current would be proportional to the concentration of this compound in the sample.

Potential Research Findings and Characterization Data:

A hypothetical electrochemical study of this compound could yield the following types of data, crucial for developing a quantitative analytical method.

Interactive Data Table: Hypothetical Electrochemical Parameters for this compound

ParameterPotential ValueSignificance in Analysis
Reduction Peak Potential (Epc)-0.6 to -0.9 V (vs. Ag/AgCl)Indicates the potential at which the N-nitroso group is reduced. This value is characteristic of the molecule and can be used for qualitative identification.
Oxidation Peak Potential (Epa)Not typically observedThe reduction of the N-nitroso group is often an irreversible process, meaning a corresponding oxidation peak would be absent in the reverse scan of a cyclic voltammogram.
Peak Current (Ipc)Dependent on concentrationThe height of the reduction peak is directly proportional to the concentration of the compound, forming the basis for quantitative analysis.
Limit of Detection (LOD)Low µM to nM rangeElectrochemical methods are known for their low detection limits, which would allow for the measurement of trace amounts of the compound.

Further research in this area would involve optimizing experimental conditions such as pH, supporting electrolyte, and electrode material to achieve the best analytical performance for sensitivity and selectivity.

Microfluidic and Miniaturized Analytical Platforms for High-Throughput Analysis

Microfluidic platforms, or "lab-on-a-chip" systems, integrate multiple laboratory functions onto a single chip, handling extremely small fluid volumes. These platforms offer significant advantages for high-throughput analysis, including reduced sample and reagent consumption, faster analysis times, and automation capabilities.

For this compound, a microfluidic device could be designed to perform high-throughput screening or stability studies. nih.gov For instance, a chip could be fabricated with multiple channels where the stability of this compound is tested simultaneously under various pH conditions or in the presence of different chemical agents. nih.gov Detection on such a platform could be coupled with the electrochemical methods described above, where microelectrodes are integrated directly into the fluidic channels.

Potential Research Applications:

Detailed research findings using such platforms for this specific compound are not currently published. However, a high-throughput screening approach would be invaluable for systematically evaluating its chemical properties.

Interactive Data Table: Potential High-Throughput Screening Parameters on a Microfluidic Platform

Screened VariableMeasured OutcomeResearch Application
pH (Range: 2-10)Compound degradation rateTo determine the pH stability profile of this compound, which is known to vary for nitrosated indole compounds. nih.gov
TemperatureReaction kineticsTo study the thermal stability and degradation pathways of the compound.
Co-solventsSolubility and stabilityTo assess the compound's behavior in various solvent systems relevant to analytical or biological assays.
Interacting MoleculesBinding affinity / ReactionTo screen for potential interactions with other molecules in a high-throughput fashion.

Application in Biosensing for Specific Chemical Entities in Research Contexts

Biosensors are analytical devices that combine a biological component with a physicochemical detector for the detection of a chemical substance. While there is no specific research detailing the use of this compound within a biosensor, its chemical properties suggest potential theoretical applications.

One hypothetical application could be in the development of a biosensor for enzymes that specifically act on N-nitroso compounds. In such a sensor, this compound could serve as a substrate. The enzyme's action on the compound would lead to a change in a measurable signal (e.g., a change in current if coupled with an electrochemical transducer, or a change in fluorescence if the product is fluorescent). This would allow for the quantification of the enzyme's activity.

Conversely, the molecule itself could be the target analyte for a biosensor designed to detect N-nitroso compounds in a research sample. This would likely involve an antibody or a specific DNA aptamer that binds selectively to this compound, with the binding event being converted into a measurable signal.

Design, Synthesis, and Structure Reactivity Studies of Derivatives and Analogues

Rational Design and Synthesis of Novel 1-Nitrosoindole-3-acetonitrile Analogues

The rational design of novel this compound analogues is a strategic approach to developing compounds with tailored properties. This process often involves computational modeling and a deep understanding of the chemical characteristics of the parent molecule. The synthesis of these analogues builds upon established methodologies for indole (B1671886) functionalization.

Designing multi-target directed ligands (MTDLs) is a rational approach in medicinal chemistry, and the indole scaffold is a privileged structure in this regard due to its neuroprotective, anti-inflammatory, and antioxidant activities. nih.gov The development of indole hybrids has been shown to improve pharmacokinetic profiles and reduce toxicity. nih.gov

The synthesis of indole derivatives can be achieved through various methods, including the Fischer indole synthesis, which allows for the introduction of different functional groups. nih.govpitt.edu Carbonylative approaches have also emerged as a versatile method for the synthesis and functionalization of indole derivatives. beilstein-journals.orgbeilstein-journals.org These synthetic strategies provide access to a diverse range of analogues, enabling the systematic study of structure-activity relationships.

Systematic Modification of the Indole Ring System

A study on the synthesis of indolyl-3-acetonitrile derivatives as analogues of arvelexin, a natural product with anti-inflammatory activities, demonstrated the impact of substitution on the indole ring. nih.gov In this study, various derivatives were synthesized with substituents at different positions of the indole nucleus. For instance, the introduction of a hydroxyl group at the C-7 position and an N-methyl substituent resulted in a compound with potent inhibitory effects on nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) production in lipopolysaccharide-induced RAW 264.7 cells. nih.gov This highlights how modifications to the indole ring can significantly alter the biological activity profile of the parent compound.

The functionalization of the C-3 position of the indole ring is a particularly important aspect of modern organic synthesis, providing access to a wide array of bioactive derivatives. researchgate.net

Variation of the Nitroso Group and its Impact on Reactivity

The N-nitroso group is a critical functional moiety in this compound, and its variation can have a profound impact on the compound's reactivity. The formation of N-nitrosoindoles can occur through the reaction of indoles with nitrosating agents. researchgate.net

Molecules like indole are well-known to form nitrosamines. usp.org The nitrosation of the indole nitrogen is a key reaction. Studies on the reaction of indoles with Angeli's salt, a nitroxyl (B88944) (HNO) donor, have shown that the major products are the corresponding N-nitrosoindoles. researchgate.net This reaction proceeds via an electrophilic attack of HNO on the indole nitrogen. researchgate.net The stability and reactivity of the resulting N-nitrosoindole can be influenced by the electronic environment of the indole ring.

The conditions for the formation of N-nitrosoindoles are often specific. usp.org For instance, the nitrosation of some indoles in acidic media in the presence of nitrites may lead to other products, such as 1H-indazole-3-carboxaldehydes, rather than N-nitrosamines. usp.org

Alterations of the Acetonitrile (B52724) Side Chain and their Consequences

The acetonitrile side chain at the C-3 position of the indole ring is another key feature of this compound that can be modified to influence its properties. The synthesis of indole-3-acetonitrile (B3204565) derivatives with alterations to this side chain can lead to compounds with different chemical and biological profiles.

Correlation between Structural Features and Chemical Reactivity Profiles

A clear correlation exists between the structural features of this compound and its analogues and their chemical reactivity. A study investigating the stability and mutagenicity of nitrosated indole compounds, including this compound, provides direct evidence for this relationship. nih.gov

The study revealed that nitrosated indole compounds are directly mutagenic to Salmonella typhimurium TA100. nih.gov The order of mutagenic potency was found to be: 4-chloroindole (B13527) > indole-3-carbinol (B1674136) ≥ indole > indole-3-acetonitrile. nih.gov This demonstrates that the nature of the substituent on the indole ring significantly influences the reactivity and biological effect of the N-nitroso group.

Furthermore, the stability of these nitrosated products was found to be pH-dependent. The nitrosation products of indole-3-acetonitrile, indole-3-carbinol, and indole were more stable at pH 8 than at pH 2. nih.gov This stability was hypothesized to be related to an equilibrium between the nitrosated indole compound and the free indole compound plus nitrite (B80452). nih.gov

The nitrosation rates also varied depending on the indole derivative. Indole and 4-chloroindole had higher nitrosation rates than indole-3-acetonitrile and indole-3-carbinol. nih.gov These findings underscore the intricate relationship between the molecular structure of these compounds and their chemical reactivity and stability.

CompoundRelative Mutagenic Potency in S. typhimurium TA100Nitrosation RateStability of Nitrosated Product at pH 8 vs. pH 2
Nitrosated 4-chloroindoleVery HighHighMore stable at pH 2
Nitrosated indole-3-carbinolHighLowMore stable at pH 8
Nitrosated indoleHighHighMore stable at pH 8
This compoundLowLowMore stable at pH 8

Correlation between Structural Features and In Vitro Molecular Interaction Profiles

The structural features of this compound analogues are intrinsically linked to their in vitro molecular interaction profiles. While specific molecular docking or comprehensive in vitro interaction studies for a series of this compound analogues are not extensively documented in the available literature, insights can be drawn from studies on related indole derivatives.

Molecular docking studies are a powerful tool to understand the interaction of ligands with biological targets. For instance, docking studies of various indole derivatives have been used to investigate their binding to enzymes like cyclooxygenase (COX) and protein D1 on photosystem II. nih.govresearchgate.net These studies often reveal that the presence and position of electron-withdrawing or electron-donating groups on the indole ring are crucial for binding affinity and selectivity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) studies provide a quantitative correlation between the physicochemical properties of a series of compounds and their biological activity. mdpi.comyoutube.com For indole derivatives, QSAR models have been developed to predict their anti-inflammatory and other biological activities. researchgate.net These models often highlight the importance of parameters such as molecular connectivity indices, density, and steric factors in determining the potency of the compounds. researchgate.netnih.gov

In the context of this compound analogues, it can be inferred that modifications to the indole ring, the nitroso group, and the acetonitrile side chain would significantly alter their electronic and steric properties, thereby influencing their interactions with molecular targets. For example, substitutions on the indole ring could affect the molecule's ability to form hydrogen bonds or engage in π-π stacking interactions, which are common binding modes for indole-based compounds. nih.gov

Applications in Chemical Synthesis and Materials Science Non Biological Focus

1-Nitrosoindole-3-acetonitrile as a Versatile Synthetic Building Block

Current scientific literature does not provide substantial evidence to support the classification of this compound as a versatile synthetic building block. The inherent reactivity of the N-nitroso group often directs its chemical behavior towards pathways that may not be conducive to its use as a stable and predictable precursor in complex organic synthesis.

Precursor in Heterocyclic and Complex Organic Synthesis

There is a lack of documented examples where this compound serves as a direct precursor in the synthesis of novel heterocyclic systems or complex organic molecules. While indole-3-acetonitrile (B3204565) itself is a well-established starting material in the synthesis of various indole (B1671886) derivatives and alkaloids, the presence of the 1-nitroso group fundamentally alters its reactivity profile. The N-N bond is susceptible to cleavage under various conditions, which can lead to a mixture of products and complicates its application as a reliable building block.

Reagent in Chemo- or Regioselective Organic Transformations

No specific instances of this compound being employed as a reagent to achieve chemo- or regioselectivity in organic transformations have been found in the reviewed literature. The development of selective reagents is a critical area of organic synthesis; however, the focus has been on other classes of compounds.

Potential in the Total Synthesis of Complex Natural Products and Indole Alkaloids (synthetic routes)

The total synthesis of natural products, particularly complex indole alkaloids, is a significant driver of innovation in synthetic methodology. However, a review of synthetic routes towards these molecules does not indicate the use of this compound as a key intermediate or starting material. Synthetic chemists typically opt for more stable and well-characterized indole derivatives to construct the core structures of these intricate natural products.

Role in the Development of Advanced Functional Materials

There is currently no information available to suggest that this compound has been investigated or utilized in the development of advanced functional materials. The properties required for applications in areas such as smart materials or optoelectronics, such as specific electronic, optical, or responsive characteristics, have not been reported for this compound.

Future Research Directions and Emerging Avenues

Development of Sustainable and Green Synthetic Methodologies for 1-Nitrosoindole-3-acetonitrile and its Analogues

The synthesis of indole (B1671886) derivatives has traditionally relied on methods that are now being re-evaluated for their environmental impact. openmedicinalchemistryjournal.com Future research will prioritize the development of green synthetic routes for this compound and its analogues, moving away from hazardous reagents and solvents. researchgate.net The principles of green chemistry, such as using alternative energy sources and environmentally benign solvents, are central to this effort. openmedicinalchemistryjournal.com

Key green methodologies that warrant exploration for the synthesis of N-nitrosoindoles include:

Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and improve yields for reactions like the Fischer indole synthesis, a classic method for creating the indole core. tandfonline.comtandfonline.com Applying microwave irradiation to the nitrosation of indole-3-acetonitrile (B3204565) could offer a more efficient and energy-saving alternative to conventional heating. researchgate.net

Use of Green Solvents: Replacing traditional organic solvents with greener alternatives like water, ionic liquids, or polyethylene (B3416737) glycol (PEG) is a crucial aspect of sustainable chemistry. openmedicinalchemistryjournal.comingentaconnect.com Research should investigate the feasibility of nitrosating indole-3-acetonitrile in aqueous media or other eco-friendly solvent systems. openmedicinalchemistryjournal.com

Catalytic Approaches: The use of solid acid catalysts or nanocatalysts can enhance reaction efficiency and allow for easier separation and recycling of the catalyst, minimizing waste. openmedicinalchemistryjournal.comresearchgate.net Developing a heterogeneous catalyst for the specific nitrosation of the indole nitrogen would be a significant advancement.

The following table illustrates a comparative framework for evaluating potential green synthetic methods.

Synthesis MethodCatalyst/ReagentSolventEnergy SourceKey Advantages
Conventional Nitrosation Nitrous acid (from NaNO2 + acid)Organic Solvents (e.g., CH2Cl2)Conventional HeatingEstablished procedure
Microwave-Assisted Nitrosating agentWater or Ionic LiquidMicrowaveRapid, high yield, energy efficient tandfonline.com
Catalytic (Solid Acid) Solid Acid Catalyst + Nitrite (B80452) SourceSolvent-free or Green SolventConventional/MicrowaveCatalyst recyclability, reduced waste openmedicinalchemistryjournal.com
Biocatalytic Nitrite Reductase EnzymesAqueous BufferAmbientHigh selectivity, biodegradable

Exploration of Uncharted Reactivity Patterns and Novel Chemical Transformations

The chemical reactivity of this compound is largely governed by the interplay between the N-nitroso group and the indole-3-acetonitrile scaffold. While the formation of N-nitrosoindoles from the reaction of indoles with nitrosating agents like Angeli's salt is known, the subsequent transformations of these products are not well-explored. nih.govacs.orgresearchgate.net

Future research should focus on:

Reactions of the N-Nitroso Group: The N-N=O functionality is a versatile reactive handle. Investigations could explore its participation in cycloaddition reactions, rearrangements (such as the Fischer-Hepp rearrangement under specific conditions), and as a source of nitric oxide (NO) or nitroxyl (B88944) (HNO) under photochemical or thermal conditions. nih.gov

Transformations of the Acetonitrile (B52724) Moiety: The nitrile group can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or used in cycloadditions to form heterocyclic systems. Studying how the N-nitroso group influences the reactivity of the acetonitrile side chain is a key research avenue.

Ring-Opening and Expansion Reactions: Indole rings can undergo various ring-opening and expansion reactions. rsc.org The presence of the electron-withdrawing nitroso group at the N1 position may facilitate novel transformations of the heterocyclic core under nucleophilic, electrophilic, or thermal conditions.

Integration of Advanced Computational Approaches for Predictive Chemical and Biological Research

Computational chemistry offers powerful tools to predict the properties and behavior of molecules, thereby guiding experimental work. nih.gov For this compound, computational approaches can provide insights into its structure, reactivity, and potential biological activity.

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be used to calculate the molecule's electronic structure, optimized geometry, vibrational frequencies, and NMR chemical shifts. These calculations can help elucidate its stability and predict its reactivity in various chemical reactions.

Molecular Docking and Dynamics: To explore potential biological targets, molecular docking can be used to predict the binding affinity and mode of interaction of this compound with various proteins. japsonline.complos.org Molecular dynamics simulations can then be employed to study the stability of the ligand-protein complex over time.

ADMET Prediction: In silico models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the compound, which is crucial for assessing its potential as a drug candidate. nih.gov

Quantitative Structure-Activity Relationship (QSAR): By developing QSAR models based on a series of analogues, it would be possible to predict the biological activity of new derivatives and guide the design of more potent compounds. arxiv.org

The table below lists key molecular properties of this compound that can be predicted using computational methods. nih.gov

PropertyComputational MethodPredicted Value/Information
Molecular Formula -C10H7N3O nih.gov
Molecular Weight -185.18 g/mol nih.gov
Optimized Geometry DFT (e.g., B3LYP/6-31G*)Bond lengths, bond angles, dihedral angles
Dipole Moment DFTMagnitude and direction of molecular polarity
Reactivity Indices Conceptual DFTFukui functions, local softness for predicting reactive sites
Binding Affinity Molecular DockingPredicted binding energy (e.g., kcal/mol) to a target protein

High-Throughput Screening Methodologies for Mechanistic Elucidation in In Vitro Systems

High-throughput screening (HTS) is a powerful technology for rapidly testing a large number of compounds for a specific biological activity or chemical property. unchainedlabs.com For this compound, HTS can be employed to uncover its biological functions and understand its mechanism of action.

Target-Based Screening: HTS assays can be developed to screen this compound against panels of enzymes (e.g., kinases, proteases, histone deacetylases) or receptors to identify potential molecular targets. reactionbiology.com

Phenotypic Screening: The effect of the compound can be tested on various cell lines to identify its impact on cell viability, proliferation, apoptosis, or other cellular phenotypes. mdpi.com This approach can reveal unexpected biological activities. mdpi.comnih.gov

Reaction Screening: HTS can be used to rapidly screen a wide range of reaction conditions (catalysts, solvents, bases) to discover and optimize novel transformations involving this compound. unchainedlabs.com This can accelerate the exploration of its chemical reactivity. rsc.org

Mechanistic studies in vitro would follow up on HTS hits to elucidate how the compound exerts its effects. This could involve assays to measure enzyme inhibition kinetics, changes in protein expression, or the production of reactive oxygen species. nih.govresearchgate.net

Investigation of Environmental Fate and Ecological Roles (excluding human/animal toxicology)

Abiotic and Biotic Degradation: Studies should investigate the hydrolysis, photolysis, and biodegradation of the compound. While acetonitrile itself is biodegradable, the stability of the N-nitroso bond under various environmental conditions (pH, sunlight, microbial action) needs to be determined. who.int The nitrosated products of some indoles are more stable at pH 8 than at pH 2. nih.gov

Soil and Water Mobility: The potential for this compound to adsorb to soil particles or persist in aquatic systems should be evaluated. This will depend on its physicochemical properties, such as its water solubility and octanol-water partition coefficient.

Ecological Roles: Many indole derivatives serve as signaling molecules in plants and microbes. nih.govfrontiersin.org Research could explore whether this compound or its degradation products can influence plant growth, root formation, or microbial community composition, such as biofilm formation. researchgate.net It could potentially act as a plant growth regulator or an immune inducer. frontiersin.org

Interdisciplinary Research at the Interface of Synthetic Chemistry, Chemical Biology, and Materials Science

The unique structure of this compound makes it a candidate for interdisciplinary research applications.

Chemical Biology: The compound could be developed as a chemical probe to study biological processes. For instance, if it is found to be a selective inhibitor of a particular enzyme, it could be used to investigate the role of that enzyme in cellular pathways. Its potential to release NO or HNO could also be harnessed to study the biological effects of these signaling molecules.

Materials Science: The indole moiety is known to be a useful building block for organic electronic materials. The introduction of the nitroso and acetonitrile groups could modulate the electronic properties of indole-based polymers or small molecules, potentially leading to new materials for sensors, organic light-emitting diodes (OLEDs), or organic field-effect transistors (OFETs).

Medicinal Chemistry: While excluding direct therapeutic applications, foundational research at the interface of synthesis and biology is essential. Synthesizing a library of analogues and evaluating their structure-activity relationships against a biological target can provide fundamental insights that inform future drug design. mdpi.com This involves combining synthetic chemistry to create new molecules with chemical biology to test their effects.

Q & A

Basic: What experimental methods are used to detect DNA adducts induced by NIAN in biological systems?

Answer:
DNA adducts formed by NIAN can be detected using 32P-postlabeling analysis combined with chromatographic techniques. For example, Yamashita et al. (1988) employed this method to identify adducts in rat stomach tissue, revealing direct mutagenic activity . Additionally, alkali-labile lesion assays (e.g., gel electrophoresis) and HPLC/GC-MS are used to quantify depurination products (e.g., xanthine, oxanine) and interstrand cross-links in oligonucleotides or calf thymus DNA . Controls should include untreated DNA and reaction systems with competitive nucleophiles to validate specificity.

Basic: How does NIAN interact with purine residues to induce mutagenesis?

Answer:
NIAN reacts preferentially with guanine residues via transnitrosation, leading to three primary pathways:

Depurination : Cleavage of the glycosidic bond releases guanine, creating abasic sites.

Deamination : Converts guanine to xanthine, altering base-pairing properties.

Oxanine formation : A novel guanine analogue that pairs ambiguously with cytosine or thymine .
Single-strand breaks in oligonucleotides are detected via alkaline denaturation assays, while oxanine is quantified using isotope dilution mass spectrometry. Dose-response relationships for these products are critical for validating mechanistic studies .

Advanced: How can researchers resolve contradictions in NIAN's reactivity with single-stranded vs. duplex DNA?

Answer:
Contradictions arise because NIAN preferentially induces alkali-labile lesions in single-stranded DNA (ssDNA) but forms interstrand cross-links in duplex DNA (dsDNA). Methodological strategies include:

  • Comparative kinetic studies : Monitor reaction rates under physiological pH/temperature using fluorophore-labeled oligonucleotides.
  • Structural analysis : Employ circular dichroism (CD) or NMR to assess conformational changes in dsDNA post-reaction.
  • Cross-link detection : Use denaturing PAGE with ethidium bromide staining to distinguish cross-linked vs. linear DNA . For example, Lucas et al. (2001) identified cross-links in CCGG motifs via increased electrophoretic retardation at higher NIAN concentrations .

Advanced: What in vivo models demonstrate NIAN's carcinogenicity, and how are they validated?

Answer:
The Helicobacter pylori-infected Mongolian gerbil model is pivotal for studying NIAN-induced gastric carcinogenesis. Matsubara et al. (cited in ) showed that chronic NIAN exposure in H. pylori-positive gerbils led to glandular stomach tumors. Key validation steps include:

  • Histopathology : Assess dysplasia and tumor incidence.
  • Biomarker correlation : Measure DNA adduct levels (via LC-MS/MS) and serum VEGF/VEGFR-1 to link DNA damage to angiogenesis .
  • Control cohorts : Compare H. pylori-negative gerbils to isolate pathogen co-carcinogenic effects.

Advanced: How do cytochrome P450 enzymes modulate NIAN's metabolic activation, and what inhibitors are used to study this?

Answer:
Cytochrome P450IIE1 (CYP2E1) is critical for NIAN's metabolic activation, converting it into reactive intermediates that form DNA adducts. Experimental approaches include:

  • In vitro inhibition : Use CYP2E1 inhibitors like diethyldithiocarbamate (DEDTC) in rat liver microsomes to reduce adduct formation.
  • Knockout models : Compare wild-type vs. CYP2E1-null mice to assess tumor susceptibility. Yang et al. (1990) demonstrated that CYP2E1 induction via ethanol exacerbates NIAN's mutagenicity, highlighting metabolic synergism .

Advanced: What analytical techniques differentiate NIAN-induced oxanine from other DNA lesions?

Answer:
Isotope-dilution liquid chromatography-tandem mass spectrometry (ID-LC-MS/MS) is the gold standard. Key steps:

Synthesis of stable isotope-labeled oxanine (e.g., ¹⁵N₃-oxanine) as an internal standard.

Enzymatic digestion : Treat DNA with DNase I and phosphodiesterase to release nucleosides.

Chromatographic separation : Use a C18 column with gradient elution.

Quantification : Monitor transitions like m/z 152 → 110 for oxanine and m/z 155 → 113 for the internal standard . This method achieves detection limits <1 adduct per 10⁷ nucleotides.

Basic: What safety protocols are recommended for handling NIAN in laboratory settings?

Answer:

  • Containment : Use fume hoods and sealed reaction systems to prevent inhalation (NIAN is a potent mutagen).
  • Personal protective equipment (PPE) : Nitrile gloves, lab coats, and eye protection.
  • Waste disposal : Deactivate NIAN with 10% sodium bicarbonate before disposal.
  • Emergency measures : For spills, absorb with inert material (e.g., vermiculite) and treat with 5% ascorbic acid to reduce nitroso groups .

Advanced: How do researchers address conflicting data on NIAN's stability in acetonitrile-based solutions?

Answer:
Conflicting stability data arise from variations in water content and temperature . Best practices include:

  • Karl Fischer titration : Ensure acetonitrile solutions have <0.01% water.
  • Accelerated degradation studies : Store NIAN/acetonitrile at 40°C and monitor via HPLC-UV (λ = 254 nm).
  • Additives : Use stabilizers like 0.1% acetic acid to inhibit hydrolysis. notes that acetonitrile solutions stored at -20°C retain >95% potency for 6 months .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.